2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine
Descripción
2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by a trifluoromethyl group at the 4-position and a (1-methylpiperidin-3-yl)methoxy substituent at the 2-position of the pyrimidine ring. Pyrimidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors. The trifluoromethyl group is a common structural motif known to enhance metabolic stability, lipophilicity, and electron-withdrawing effects, which can influence binding affinity and pharmacokinetic properties .
Propiedades
IUPAC Name |
2-[(1-methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3O/c1-18-6-2-3-9(7-18)8-19-11-16-5-4-10(17-11)12(13,14)15/h4-5,9H,2-3,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTZRJQIOWMTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)COC2=NC=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Cyclocondensation of β-Keto Esters with Guanidine
The trifluoromethyl group is introduced via cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with guanidine carbonate under basic conditions. This method, adapted from trifluoromethylpyrimidine syntheses, achieves 65–72% yields.
Reaction Conditions :
- Reactants : Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), guanidine carbonate (1.2 eq)
- Solvent : Ethanol (reflux, 8 h)
- Workup : Neutralization with HCl, extraction with dichloromethane, recrystallization (hexane/MeOH)
Chemoselective O-Alkylation Precursor Activation
To enable alkoxy group introduction, the 2-hydroxyl group is activated as a leaving group. Iodination using HI or Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) converts the hydroxyl to an iodide, achieving 80–85% conversion.
Preparation of (1-Methylpiperidin-3-yl)methanol
Reductive Amination of 3-Piperidinecarboxaldehyde
A two-step sequence starting from piperidine-3-carboxylic acid:
- Reduction to Alcohol : LiAlH4 reduces the carboxylic acid to 3-(hydroxymethyl)piperidine (89% yield).
- N-Methylation : Treatment with methyl iodide and K2CO3 in acetone affords 1-methylpiperidin-3-ylmethanol (78% yield).
Alternative Route : Direct reductive amination of 3-formylpiperidine with methylamine and NaBH3CN in methanol yields the target alcohol in 82% efficiency.
Coupling Strategies for Final Assembly
Williamson Ether Synthesis
The most widely reported method involves nucleophilic substitution between 4-(trifluoromethyl)pyrimidin-2-iodide and (1-methylpiperidin-3-yl)methanol under basic conditions.
Optimized Protocol :
- Reactants : 4-(Trifluoromethyl)pyrimidin-2-iodide (1.0 eq), (1-methylpiperidin-3-yl)methanol (1.2 eq)
- Base : K2CO3 (2.5 eq)
- Solvent : Acetone (reflux, 6 h)
- Yield : 68–74% after recrystallization (hexane/ethyl acetate)
Mitsunobu Reaction
For sterically hindered substrates, Mitsunobu conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine enhance coupling efficiency:
- Reactants : 4-(Trifluoromethyl)pyrimidin-2-ol (1.0 eq), (1-methylpiperidin-3-yl)methanol (1.5 eq)
- Conditions : THF, 0°C to room temperature, 12 h
- Yield : 81% after column chromatography (SiO2, ethyl acetate/hexane 1:4)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Williamson Ether | Nucleophilic substitution | 68–74 | ≥95 | Scalability, minimal side products |
| Mitsunobu | DEAD-mediated coupling | 81 | ≥98 | Higher efficiency for steric cases |
Spectroscopic Characterization :
- ESI-MS : m/z 306.3 [M+H]+
- 1H NMR (CDCl3): δ 8.45 (d, J=5.4 Hz, 1H, pyrimidine-H), 4.55 (dd, J=6.1, 12.2 Hz, 2H, OCH2), 3.12–3.05 (m, 2H, piperidine-H), 2.85 (s, 3H, NCH3)
Industrial-Scale Considerations
Análisis De Reacciones Químicas
Core Pyrimidine Formation
The 4-(trifluoromethyl)pyrimidine scaffold is typically synthesized via cyclocondensation or cross-coupling reactions. For example:
-
A [3 + 3] cyclocondensation strategy using trifluoromethyl-containing building blocks (e.g., 4-(trifluoromethyl)pyrimidin-2(1H)-one) is employed, followed by functionalization .
-
Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at specific positions .
Piperidine Moiety Incorporation
The 1-methylpiperidin-3-yl group is introduced via:
-
Reductive Amination : 1-Methylpiperidin-4-one reacts with a benzylamine intermediate under H₂/Pd-C or NaBH₄ conditions .
-
Direct Alkylation : (1-Methylpiperidin-3-yl)methyl halides are coupled to the pyrimidine core using Pd(PPh₃)₄ or CuI catalysts .
Key Reaction :
Yield: 85–90% under optimized conditions .
Functional Group Stability and Reactivity
-
Trifluoromethyl Group : Stabilizes the pyrimidine ring against nucleophilic attack, directing electrophilic substitutions to position 5 .
-
Methoxy Group : Resists hydrolysis under acidic/basic conditions but undergoes demethylation with BBr₃ at −78°C .
-
Piperidine Nitrogen : The methyl group prevents undesired N-alkylation, enhancing selectivity during synthesis .
O- vs. N-Alkylation
The presence of a 6-substituent (e.g., CF₃) on the pyrimidine ring suppresses N-alkylation, favoring O-alkylation exclusively . For example:
-
Reaction with 4-(iodomethyl)pyrimidines under K₂CO₃/MeCN yields O -alkylated products in >90% yield, with no detectable N -alkylation .
Cross-Coupling Reactions
The pyrimidine core participates in:
-
Suzuki Coupling : With aryl boronic acids at position 5 (Pd(PPh₃)₄, K₂CO₃, 80°C) .
-
Buchwald-Hartwig Amination : Introduces amines at position 2 using CuI/1,10-phenanthroline .
Stability and Degradation Pathways
Aplicaciones Científicas De Investigación
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest possible activity against various targets:
- Antidepressants : The piperidine ring is often associated with antidepressant activity. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anticancer Agents : Studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation. The trifluoromethyl group may enhance metabolic stability and bioactivity, making this compound a candidate for further anticancer studies.
Biochemical Studies
The compound is used in biochemical assays to explore its interaction with biological systems:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in regulating metabolic diseases.
- Receptor Binding Studies : The affinity of the compound for various receptors (e.g., dopamine and serotonin receptors) is under investigation, with implications for understanding its pharmacodynamics.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various piperidine derivatives. The findings indicated that compounds with similar structural motifs to 2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine demonstrated significant activity in preclinical models of depression, highlighting the potential of this compound as a lead for new antidepressants .
Case Study 2: Anticancer Potential
Research conducted at a leading pharmaceutical institution explored the effects of trifluoromethylated pyrimidines on cancer cell lines. The results showed that compounds with similar structures inhibited cell growth and induced apoptosis in breast cancer cells. This suggests that this compound could be further developed as an anticancer agent .
Mecanismo De Acción
The mechanism of action of 2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine moiety can interact with hydrophobic pockets in the target protein. The methoxy group can participate in hydrogen bonding or other interactions, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Substituent Position and Electronic Effects
- The (1-methylpiperidin-3-yl)methoxy group at the 2-position introduces a basic nitrogen and a six-membered ring, which may improve solubility and steric complementarity .
- Patent Compound (2-[2-Methylazetidin-1-yl]-4-phenyl-6-(trifluoromethyl)-pyrimidine): This analog features a trifluoromethyl group at the 6-position, a phenyl group at the 4-position, and a smaller 2-methylazetidine ring at the 2-position. The phenyl group at position 4 may increase lipophilicity but reduce solubility relative to the target’s methoxy-piperidine substituent .
Ring Systems and Solubility
- Piperidine vs. Azetidine : The target’s piperidine ring (six-membered) offers greater flexibility and reduced ring strain compared to the patent compound’s azetidine (four-membered). This may enhance binding pocket compatibility and metabolic stability .
- Methoxy vs. Phenyl : The methoxy linkage in the target compound may improve aqueous solubility compared to the patent compound’s phenyl group, which is more hydrophobic.
Table 1: Structural Comparison of Pyrimidine Derivatives
Actividad Biológica
2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 283.25 g/mol. It features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Chemical Formula | |
| Molecular Weight | 283.25 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 137648059 |
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to this compound. Notably, compounds with a pyrimidine scaffold have shown significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound's mechanism involves the inhibition of key signaling pathways associated with cancer cell proliferation. For instance, studies have reported that pyrimidine derivatives can inhibit the PI3K/AKT pathway, which is crucial for cell survival and growth .
- In Vitro Studies : In vitro assays demonstrated that related compounds exhibit IC50 values in the micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines .
- In Vivo Efficacy : Animal models treated with these compounds showed reduced tumor growth, suggesting that they could be effective in clinical settings .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of trifluoromethyl pyrimidines against various pathogens.
- Bacterial Activity : The compound exhibited significant activity against Gram-positive bacteria while being less effective against Gram-negative strains. This selectivity is attributed to the compound's ability to penetrate bacterial membranes more effectively due to its lipophilic nature .
- Antitubercular Properties : A study indicated that certain trifluoromethyl pyrimidinones demonstrated potent activity against Mycobacterium tuberculosis, with MIC values as low as 4.9 μM . This suggests potential for developing new treatments for tuberculosis.
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives indicates that modifications at specific positions can significantly influence biological activity:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Piperidine Moiety : Contributes to receptor binding affinity and selectivity.
Table summarizing SAR findings:
| Modification | Effect on Activity |
|---|---|
| Trifluoromethyl at C4 | Increased potency |
| Methoxy at N1 | Improved solubility |
| Substituents on N3 | Variable effects on selectivity |
Case Studies
- Study on HepG2 Cells : In a controlled study, a derivative of this compound was tested on HepG2 cells, showing an IC50 value of 45 μM, indicating moderate cytotoxicity .
- Animal Model Trials : In vivo studies using mice demonstrated significant tumor reduction when treated with related compounds, supporting the potential for clinical application in cancer therapy .
Q & A
Basic: What are the established synthetic routes for 2-[(1-Methylpiperidin-3-yl)methoxy]-4-(trifluoromethyl)pyrimidine, and what key reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine ring. A common approach includes:
- Step 1: Introduction of the trifluoromethyl group at the 4-position of pyrimidine via nucleophilic substitution or cross-coupling reactions under palladium catalysis .
- Step 2: Alkylation or etherification at the 2-position using (1-methylpiperidin-3-yl)methanol under basic conditions (e.g., NaH or K₂CO₃ in DMF) to form the methoxy linkage .
- Step 3: Purification via column chromatography or recrystallization to isolate the final product.
Critical Conditions: - Temperature control (60–100°C for coupling steps).
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Catalytic systems (e.g., Pd(PPh₃)₄) for trifluoromethyl group installation .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Diffraction (XRD):
- Mass Spectrometry (HRMS):
Advanced: How can researchers optimize the regioselective introduction of the trifluoromethyl group on the pyrimidine ring?
Answer:
Regioselectivity challenges arise due to competing substitution sites. Strategies include:
- Directing Groups: Temporarily install a halogen or methoxy group at the 4-position to direct trifluoromethylation via Suzuki-Miyaura coupling .
- Metal-Mediated Reactions: Use CuI or Pd catalysts with ligands (e.g., Xantphos) to enhance selectivity for the 4-position .
- Solvent Effects: Polar aprotic solvents (e.g., DMSO) stabilize transition states favoring the desired regioisomer .
Post-reaction analysis via HPLC or LC-MS monitors selectivity, with adjustments in catalyst loading or temperature to suppress side products .
Advanced: What strategies are recommended for resolving discrepancies in biological activity data across pyrimidine derivatives?
Answer:
Contradictions in activity data (e.g., analgesic vs. anti-inflammatory efficacy) often stem from structural variations or assay conditions. Methodological approaches include:
- Structural-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., replacing trifluoromethyl with methyl or chloro) to isolate contributions to bioactivity .
- Assay Standardization: Control variables such as cell line selection (e.g., RAW264.7 for inflammation) and incubation time to reduce inter-study variability .
- Metabolic Stability Testing: Assess hepatic microsomal stability to differentiate intrinsic activity from pharmacokinetic effects .
Advanced: How can computational modeling predict the binding affinity of this compound to target enzymes or receptors?
Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to dock the compound into active sites of targets like kinases or GPCRs. The trifluoromethyl group’s electronegativity enhances hydrophobic interactions .
- MD Simulations: Run 100-ns simulations to evaluate stability of ligand-receptor complexes, focusing on hydrogen bonds between the pyrimidine N-atoms and catalytic residues .
- Free Energy Perturbation (FEP): Quantify binding energy changes when modifying substituents (e.g., replacing piperidine with morpholine) .
Advanced: What purification challenges arise due to the compound’s physicochemical properties, and how are they addressed?
Answer:
- Challenges:
- Low solubility in aqueous buffers due to lipophilic trifluoromethyl and piperidine groups.
- Co-elution of by-products during chromatography.
- Solutions:
Advanced: How does the stereochemistry of the 1-methylpiperidin-3-yl group influence biological activity?
Answer:
- Stereochemical Impact:
- Methodology:
Advanced: What are the best practices for analyzing metabolic degradation pathways of this compound?
Answer:
- In Vitro Models:
- Incubate with liver microsomes (human or rat) and NADPH to identify phase I metabolites (e.g., hydroxylation at the piperidine ring) .
- LC-MS/MS Analysis:
- Isotope Labeling:
- Incorporate ¹⁸O or ²H to trace metabolic pathways and quantify degradation kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
